4,4'-Bis(maleoylamino)azobenzene
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Overview
Description
4,4'-Bis(maleoylamino)azobenzene is a complex organic compound known for its unique structure and properties This compound features a pyrrole-2,5-dione core with a diazenyl linkage to a phenyl group, which is further connected to another phenyl group substituted with a 2,5-dioxopyrrol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Bis(maleoylamino)azobenzene typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with pyrrole-2,5-dione derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4'-Bis(maleoylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the diazenyl linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole-2,5-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4'-Bis(maleoylamino)azobenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,4'-Bis(maleoylamino)azobenzene involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and pyrrole-2,5-dione core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methyl-phenyl]-2-methyl-phenyl]pyrrole-2,5-dione
- 4-[(4-aminophenyl)methyl]aniline,1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
- NN-44 Diphenylmethane Bismaleimide
Uniqueness
4,4'-Bis(maleoylamino)azobenzene is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential applications that may not be achievable with similar compounds. The presence of both diazenyl and pyrrole-2,5-dione moieties allows for versatile chemical modifications and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMFDYPKHKLPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038734 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-58-1 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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